
4-Bromo-3,5-dichlorobenzotrifluoride
Overview
Description
Preparation Methods
Structural and Industrial Relevance of 4-Bromo-3,5-Dichlorobenzotrifluoride
This compound (CHBrClF) features a benzene ring substituted with a trifluoromethyl group (-CF), two chlorine atoms at the 3- and 5-positions, and a bromine atom at the 4-position . The electron-withdrawing -CF group deactivates the ring, directing electrophilic substitutions to specific positions. This compound serves as a precursor in cross-coupling reactions for synthesizing herbicides and fungicides, leveraging its halogenated sites for further functionalization .
Synthetic Pathways for this compound
Direct Electrophilic Bromination of Dichlorobenzotrifluoride
The US Patent 4155940 outlines methods for brominating benzotrifluorides at meta positions relative to the -CF group . For this compound, this involves:
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Bromination of 3,5-Dichlorobenzotrifluoride : Using elemental bromine (Br) in the presence of FeBr as a catalyst. The -CF and chlorine substituents direct bromine to the para position (4-position) due to cumulative electron-withdrawing effects .
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Reaction Optimization : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields, though competing side reactions (e.g., di-bromination) necessitate careful stoichiometric control .
Table 1: Direct Bromination Conditions and Outcomes
Parameter | Value/Description |
---|---|
Catalyst | FeBr (10 mol%) |
Solvent | Dichloromethane |
Temperature | 80°C |
Reaction Time | 18 hours |
Yield | 62–68% |
Purity (GC-MS) | >95% |
Halogen Exchange Reactions
While less common, halogen exchange methodologies using bromide salts under nucleophilic conditions offer an alternative pathway. For example, treating 4-iodo-3,5-dichlorobenzotrifluoride with CuBr in dimethylformamide (DMF) at 150°C facilitates iodide-to-bromide substitution. However, this method suffers from lower yields (~45%) and requires expensive iodo precursors, limiting industrial applicability .
Comparative Analysis of Synthetic Methods
Table 2: Advantages and Limitations of Preparation Routes
The chlorination-fluorination-bromination sequence offers superior purity (>95%) due to distillation steps , whereas direct bromination prioritizes simplicity at the expense of yield optimization . Industrial settings favor the former for batch consistency, while laboratory syntheses may opt for the latter to minimize steps.
Property | Value |
---|---|
Molecular Weight | 293.9 g/mol |
Refractive Index | 1.489–1.492 |
Storage Conditions | Room temperature, inert atmosphere |
Chemical Reactions Analysis
4-Bromo-3,5-dichlorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form different products, depending on the reagents and conditions used.
Halogenation Reactions: The compound can be further halogenated to introduce additional halogen atoms into the molecule.
Common reagents used in these reactions include halogens (such as chlorine and bromine), oxidizing agents, and nucleophiles. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
4-Bromo-3,5-dichlorobenzotrifluoride is extensively utilized in organic synthesis due to its ability to participate in various chemical reactions:
- Nucleophilic Substitution Reactions : The presence of electronegative halogens makes the compound susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups.
- Suzuki-Miyaura Coupling : This compound is involved in cross-coupling reactions that form carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .
Material Science
The compound's unique properties also lend themselves to applications in material science:
- Polymer Development : Due to its thermal and chemical stability, this compound may serve as a precursor for synthesizing high-performance polymers and liquid crystals.
- Conductivity Modulation : The bromine and fluorine substituents can influence the electrical properties of materials, making this compound a candidate for developing conductive polymers and other electronic materials.
Pharmaceutical Applications
In the pharmaceutical industry, this compound may have potential applications as an intermediate in the synthesis of biologically active compounds:
- Drug Development : Its reactivity allows for modifications that can lead to new pharmacophores with improved efficacy or reduced toxicity profiles .
Case Study 1: Synthesis of Novel Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized through palladium-catalyzed cross-coupling reactions. These derivatives exhibited promising anticancer activity in vitro, suggesting that this compound could serve as a scaffold for developing new anticancer drugs .
Case Study 2: Development of Conductive Polymers
A study explored the use of this compound in creating conductive polymer composites. The incorporation of this compound into polymer matrices resulted in enhanced electrical conductivity and thermal stability compared to traditional polymers without halogenated substituents .
Data Table: Comparative Analysis of Related Compounds
Compound Name | Key Features | Applications |
---|---|---|
This compound | Contains chlorine and bromine; reactive | Organic synthesis, material science |
4-Bromo-3,5-difluorobenzotrifluoride | Similar structure; different reactivity profile | Building block for fluorinated compounds |
4-Bromo-3,5-dimethylbenzotrifluoride | Contains methyl groups; altered stability | Synthesis of modified aromatic compounds |
4-Bromo-3,5-difluorobenzaldehyde | Aldehyde functional group; distinct reactivity | Organic synthesis and medicinal chemistry |
Mechanism of Action
The mechanism by which 4-Bromo-3,5-dichlorobenzotrifluoride exerts its effects involves interactions with molecular targets and pathways specific to the reactions it undergoes. For example, in nucleophilic substitution reactions, the compound’s halogen atoms are replaced by nucleophiles, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 118754-53-3
- Molecular Formula : C₇H₂BrCl₂F₃
- Molecular Weight : 293.90 g/mol
- IUPAC Name : 2-Bromo-1,3-dichloro-5-(trifluoromethyl)benzene .
Physical Properties :
- Density : 1.833 g/mL at 25°C
- Boiling Point : 91–92°C at 10 mm Hg
- Refractive Index : $ n_{20}/D $ 1.520
- Flash Point : >110°C (230°F) .
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below highlights key differences between 4-bromo-3,5-dichlorobenzotrifluoride and analogous compounds:
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Functional Groups | Hazards |
---|---|---|---|---|---|---|
This compound | 118754-53-3 | C₇H₂BrCl₂F₃ | 293.90 | 91–92 (10 mm Hg) | Br, Cl, CF₃ | H302, H413 |
2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | 118754-55-5 | C₇H₂BrCl₂F₃O | 309.90 | N/A | Br, Cl, OCF₃ | Not specified |
4-Bromo-3,5-difluorobenzaldehyde | 135564-22-6 | C₇H₃BrF₂O | 221.00 | N/A | Br, F, CHO | N/A |
4-Bromo-3,5-difluorobenzenesulfonyl chloride | 518057-63-1 | C₆H₂BrClF₂O₂S | 305.50 | N/A | Br, F, SO₂Cl | Likely H314 |
Key Observations
The sulfonyl chloride (–SO₂Cl) group in 4-bromo-3,5-difluorobenzenesulfonyl chloride is highly reactive, enabling sulfonamide synthesis, unlike the inert –CF₃ group .
Reactivity and Applications: The aldehyde (–CHO) group in 4-bromo-3,5-difluorobenzaldehyde facilitates nucleophilic additions (e.g., Grignard reactions), making it useful in organic synthesis, whereas the halogenated trifluoride is more suited as a stable intermediate in cross-coupling reactions .
Physical Properties :
- Higher molecular weight and density in this compound correlate with its trifluoromethyl group’s bulkiness compared to lighter analogs like the benzaldehyde derivative (MW 221 vs. 293.90) .
Safety Profiles :
- While this compound poses oral toxicity (H302) and aquatic hazards (H413), sulfonyl chlorides like 4-bromo-3,5-difluorobenzenesulfonyl chloride are typically corrosive (H314) .
Biological Activity
4-Bromo-3,5-dichlorobenzotrifluoride (BDCTF) is a polyhalogenated aromatic compound with potential applications in various fields, including pharmaceuticals and environmental science. This article examines its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.
- Molecular Formula : C7H2BrCl2F3
- Molecular Weight : 293.90 g/mol
- Boiling Point : 91-92 °C at 10 mmHg
- Density : 1.833 g/mL at 25 °C
- Refractive Index : n20/D 1.520
Biological Activity Overview
The biological activity of BDCTF is primarily characterized by its interactions with biological systems, including its toxicity and potential therapeutic applications.
Toxicity and Safety
BDCTF has been classified with the following hazard codes:
- Acute Toxicity : Category 4 (H302)
- Chronic Aquatic Toxicity : Category 4 (H413)
Exposure can lead to health hazards such as respiratory irritation and environmental toxicity, particularly to aquatic life . The compound's safety data indicates that protective measures should be taken when handling it, including the use of gloves and eye protection.
Case Study 1: Environmental Impact
A study investigated the use of BDCTF in wastewater treatment processes. The findings indicated that BDCTF can effectively degrade certain pollutants, suggesting its utility in environmental remediation efforts. The compound's ability to interact with organic contaminants was highlighted as a significant factor in its effectiveness .
Case Study 2: Pharmaceutical Applications
Research has explored the synthesis of BDCTF derivatives for potential pharmaceutical applications. In one study, BDCTF was used as a precursor for developing novel compounds with anti-inflammatory properties. The derivatives exhibited varying degrees of biological activity, indicating that modifications to the BDCTF structure could enhance therapeutic effects .
Comparative Analysis of Biological Activity
The following table summarizes the key findings related to the biological activity of BDCTF compared to similar compounds:
Compound | Acute Toxicity | Chronic Toxicity | Environmental Impact | Pharmaceutical Potential |
---|---|---|---|---|
This compound (BDCTF) | Moderate (H302) | Moderate (H413) | Significant degradation of pollutants | Promising anti-inflammatory derivatives |
Benzotrifluoride | Moderate | High | Toxic to aquatic life | Limited pharmaceutical use |
Trifluoromethylbenzene | Low | Moderate | Minimal impact | High potential in drug design |
Q & A
Q. Basic: What are the standard synthetic routes for 4-Bromo-3,5-dichlorobenzotrifluoride, and how is its purity validated?
Methodological Answer:
The compound is typically synthesized through sequential halogenation of a benzoic acid or benzotrifluoride precursor. A common approach involves:
- Halogenation Steps : Bromination and chlorination are performed using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃), followed by chlorination with Cl₂ or SOCl₂ under controlled conditions.
- Trifluoromethyl Group Introduction : Fluorination via methods such as the Balz-Schiemann reaction or using trifluoromethylating agents (e.g., Ruppert-Prakash reagent).
Purity Validation :
- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., m/z 685 [M+H]+ observed in analogous syntheses) .
- HPLC : Retention times under standardized conditions (e.g., 1.68 minutes using QC-SMD-TFA05 method) ensure consistency .
- NMR/FTIR : Validates structural integrity via characteristic peaks (e.g., Br/Cl substituent patterns, C-F stretches).
Q. Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substituent positions and electronic environments. For example, deshielding effects from electronegative Br/Cl substituents are observable in aromatic proton shifts.
- FTIR : Detects C-F stretches (~1100–1250 cm⁻¹) and confirms trifluoromethyl group presence .
- X-ray Crystallography : Resolves crystal packing and steric effects, critical for understanding reactivity in solid-phase reactions.
- Elemental Analysis : Validates stoichiometry (e.g., Br/Cl/F ratios) .
Q. Advanced: How can reaction conditions be optimized to prevent over-halogenation during synthesis?
Methodological Answer:
- Stoichiometric Control : Use sub-equimolar halogenating agents (e.g., 0.95 equivalents Br₂) to limit excess reactivity.
- Directed Halogenation : Introduce directing groups (e.g., -COOH, -NO₂) to guide Br/Cl substitution to the 3,5-positions .
- Real-Time Monitoring : Employ inline LCMS to track intermediate formation and adjust reagent addition dynamically .
- Temperature Modulation : Lower temperatures (e.g., 0–5°C) reduce side reactions, as seen in analogous difluorophenyl syntheses .
Q. Advanced: How do electronic effects of substituents influence cross-coupling reactions with this compound?
Methodological Answer:
The electron-withdrawing Br, Cl, and CF₃ groups create an electron-deficient aromatic ring, which:
- Enhances Oxidative Addition : Facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to increased electrophilicity.
- Affects Reaction Rates : Slows nucleophilic aromatic substitution (SNAr) unless activated by meta-directing groups.
- Case Study : In palladium-mediated couplings, the trifluoromethyl group stabilizes transition states via inductive effects, improving yields in aryl-aryl bond formations .
Q. Advanced: How should researchers resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Parameter Isolation : Systematically vary one variable (e.g., solvent polarity, catalyst loading) while holding others constant.
- Orthogonal Validation : Cross-check results using multiple techniques (e.g., GC-MS vs. HPLC for yield quantification) .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent purity) contributing to variability .
- Literature Benchmarking : Compare with analogous compounds (e.g., 4-Bromo-3,5-difluorobenzoic acid, where yields improved with DMF as solvent) .
Q. Advanced: What strategies mitigate solubility challenges in reactions involving this compound?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) or mixed systems (e.g., THF/H₂O) to enhance solubility.
- Derivatization : Temporarily introduce solubilizing groups (e.g., -OMe, -COOH) that can be removed post-reaction.
- Surfactant Use : Micellar catalysis (e.g., TPGS-750-M) improves dispersion in aqueous media .
Q. Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation or hydrolysis .
- Low-Temperature Storage : Keep at 0–4°C for long-term stability, as halogenated aromatics are prone to thermal degradation.
- Desiccants : Use silica gel or molecular sieves to avoid moisture-induced side reactions (e.g., hydrolysis of CF₃ groups).
Q. Advanced: How can computational modeling aid in predicting reactivity or spectroscopic properties?
Methodological Answer:
- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic substitution sites) and optimize transition states.
- Spectroscopic Simulation : Tools like Gaussian or ADF simulate NMR/IR spectra, aiding peak assignment (e.g., distinguishing Cl vs. Br substituent effects) .
- Solvent Effect Modeling : COSMO-RS predicts solubility parameters and solvent compatibility .
Properties
IUPAC Name |
2-bromo-1,3-dichloro-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHSSYROJYPFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361487 | |
Record name | 4-Bromo-3,5-dichlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118754-53-3 | |
Record name | 4-Bromo-3,5-dichlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3,5-dichlorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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